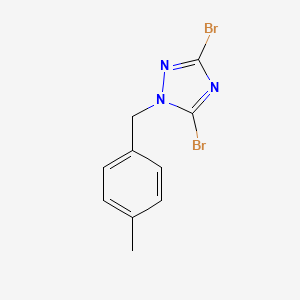

3,5-dibromo-1-(4-methylbenzyl)-1H-1,2,4-triazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3,5-Dibromo-1-(4-methylbenzyl)-1H-1,2,4-triazole is a heterocyclic compound that features a triazole ring substituted with bromine atoms at the 3 and 5 positions and a 4-methylbenzyl group at the 1 position

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dibromo-1-(4-methylbenzyl)-1H-1,2,4-triazole typically involves the bromination of a preformed triazole ring. One common method includes the reaction of 1-(4-methylbenzyl)-1H-1,2,4-triazole with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process. Additionally, the purification of the final product can be achieved through recrystallization or chromatographic techniques to ensure high purity.

Análisis De Reacciones Químicas

Types of Reactions

3,5-Dibromo-1-(4-methylbenzyl)-1H-1,2,4-triazole can undergo various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.

Oxidation and Reduction: The triazole ring can be oxidized or reduced under specific conditions, leading to different derivatives.

Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

Substitution: Reagents such as sodium azide or thiourea in solvents like dimethylformamide (DMF) or ethanol.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

Substitution: Formation of azido or thiol-substituted triazoles.

Oxidation: Formation of triazole N-oxides.

Reduction: Formation of partially or fully reduced triazole derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

3,5-Dibromo-1-(4-methylbenzyl)-1H-1,2,4-triazole is being explored for its potential as:

- Antimicrobial Agent : The compound exhibits significant antibacterial and antifungal properties. Research indicates that triazole derivatives can inhibit various Gram-positive and Gram-negative bacteria as well as resistant fungal strains .

- Anticancer Agent : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through specific molecular interactions.

Materials Science

In materials science, the compound is investigated for its role in developing novel materials with unique electronic or optical properties. The presence of bromine atoms enhances reactivity, making it suitable for various coupling reactions that can lead to complex structures.

Biological Studies

The compound is also being studied for its interactions with biological macromolecules. Its mechanism of action involves forming strong interactions with enzymes or receptors, which may lead to inhibition or modulation of their activity. This property makes it a valuable biochemical probe in research settings .

Antimicrobial Activity Comparison

| Compound | Antimicrobial Activity (MIC) | Reference |

|---|---|---|

| This compound | 32 µg/mL (bacterial) | |

| Standard Antibiotic (Ceftriaxone) | 16 µg/mL | |

| Other Triazole Derivatives | Varies (20-40 µg/mL) |

Case Study 1: Antimicrobial Efficacy

A study conducted on various triazole derivatives demonstrated that this compound exhibited comparable antibacterial activity to ceftriaxone against several strains of bacteria. The minimum inhibitory concentration (MIC) was determined using an agar-well diffusion method, highlighting its potential as an effective antimicrobial agent .

Case Study 2: Anticancer Activity

In vitro tests on cancer cell lines showed that this compound could inhibit cell growth significantly. Further studies are required to elucidate the specific pathways involved in its anticancer effects. The presence of the bromine substituents is believed to enhance its bioactivity by facilitating interactions with key cellular targets.

Mecanismo De Acción

The mechanism of action of 3,5-dibromo-1-(4-methylbenzyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets. The bromine atoms and the triazole ring can form strong interactions with enzymes or receptors, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and the biological system under study.

Comparación Con Compuestos Similares

Similar Compounds

3,5-Dibromo-1H-1,2,4-triazole: Lacks the 4-methylbenzyl group, leading to different chemical properties and applications.

1-(4-Methylbenzyl)-1H-1,2,4-triazole:

3,5-Dichloro-1-(4-methylbenzyl)-1H-1,2,4-triazole: Substitution of bromine with chlorine alters its chemical behavior and biological activity.

Uniqueness

The presence of both bromine atoms and the 4-methylbenzyl group in 3,5-dibromo-1-(4-methylbenzyl)-1H-1,2,4-triazole imparts unique chemical and biological properties. This combination enhances its reactivity in substitution reactions and its potential interactions with biological targets, making it a valuable compound for various research applications.

Actividad Biológica

3,5-Dibromo-1-(4-methylbenzyl)-1H-1,2,4-triazole is a synthetic compound belonging to the 1,2,4-triazole class, which has garnered attention for its diverse biological activities. The triazole moiety is known for its role in various therapeutic applications, including antifungal, antibacterial, and anticancer properties. This article reviews the biological activity of this specific compound based on available research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features two bromine atoms at the 3 and 5 positions of the triazole ring and a para-methylbenzyl group that may influence its biological activity through steric and electronic effects.

Antimicrobial Activity

Research indicates that 1,2,4-triazole derivatives exhibit significant antimicrobial properties. Specifically, compounds with halogen substituents (like bromine) have shown enhanced antibacterial activity. For example:

- Antibacterial Activity : Studies have demonstrated that triazole derivatives can inhibit the growth of various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for several derivatives were comparable to standard antibiotics like ceftriaxone .

- Antifungal Activity : The triazole core is a critical component in many antifungal agents. Research shows that modifications to the triazole structure can lead to compounds with potent antifungal properties against resistant strains .

Anticancer Activity

The anticancer potential of this compound has been explored through various studies:

- Cell Line Studies : Compounds similar to this triazole have been tested against multiple cancer cell lines such as HT-29 (colorectal cancer) and MDA-MB-231 (breast cancer). These studies often report IC50 values indicating cytotoxicity in the micromolar range .

- Mechanism of Action : The presence of the triazole ring may facilitate interactions with key enzymes involved in cancer progression. Molecular docking studies suggest that these compounds can bind effectively to targets like tubulin and other kinases .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural features:

| Substituent | Effect on Activity |

|---|---|

| Bromine at C-3 and C-5 | Increases antibacterial potency |

| Para-methylbenzyl group | Enhances lipophilicity and cellular uptake |

| Triazole ring | Critical for interaction with biological targets |

Case Studies

Several case studies highlight the effectiveness of triazole derivatives:

- Antibacterial Screening : A study demonstrated that a series of 1,2,4-triazoles exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with some derivatives showing MIC values as low as 5 µg/mL .

- Anticancer Evaluation : In vitro assays indicated that certain triazoles led to cell cycle arrest in cancer cell lines. For instance, compounds structurally similar to this compound showed promising results in inhibiting cell proliferation by targeting specific signaling pathways involved in tumor growth .

Propiedades

IUPAC Name |

3,5-dibromo-1-[(4-methylphenyl)methyl]-1,2,4-triazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9Br2N3/c1-7-2-4-8(5-3-7)6-15-10(12)13-9(11)14-15/h2-5H,6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCWCNHVXIQLKIR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C(=NC(=N2)Br)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9Br2N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.